molecular formula C10H11Cl2NO B2542882 2-chloro-N-[(4-chlorophenyl)methyl]propanamide CAS No. 90919-81-6

2-chloro-N-[(4-chlorophenyl)methyl]propanamide

Cat. No.: B2542882
CAS No.: 90919-81-6
M. Wt: 232.1
InChI Key: MXIKGEWWJHHSHX-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 2-chloro-N-[(4-chlorophenyl)methyl]propanamide is systematically named according to IUPAC rules as 2-chloro-N-(4-chlorobenzyl)propanamide . This nomenclature reflects its structural features:

  • A propanamide backbone (CH3-CH2-CONH2) modified by:
    • A chlorine substituent at the second carbon of the propane chain.
    • A 4-chlorobenzyl group (C6H4Cl-CH2-) attached to the amide nitrogen.

The structural representation is:

Cl  
|  
CH3-C(Cl)-CONH-CH2-C6H3Cl  

Key features include:

  • A secondary amide group (-NH-CO-) linking the chlorinated propane chain to the benzyl moiety.
  • Two chlorine atoms: one on the propane chain and another at the para position of the benzene ring.

The SMILES notation is CC(Cl)C(=O)NCC1=CC=C(C=C1)Cl, while the InChIKey is MXIKGEWWJHHSHX-UHFFFAOYSA-N, both encoding its connectivity and stereochemical neutrality.

Property Value
IUPAC Name 2-chloro-N-(4-chlorobenzyl)propanamide
Simplified Line Formula C10H11Cl2NO
SMILES CC(Cl)C(=O)NCC1=CC=C(C=C1)Cl
InChI InChI=1S/C10H11Cl2NO/c1-7(11)10(14)13-6-8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)
InChIKey MXIKGEWWJHHSHX-UHFFFAOYSA-N

CAS Registry Number and Alternative Chemical Designations

The compound is uniquely identified by its CAS Registry Number 90919-81-6 . Alternative designations include:

Category Examples
Systematic Synonyms - this compound
- N-(4-Chlorobenzyl)-2-chloropropionamide
Vendor Codes - MFCD09040361 (Sigma-Aldrich)
- ENA112933503 (Enamine)
Simplified Names - 2-Chloro-N-(4-chlorobenzyl)propanamide
- Dichlorinated propionamide derivative

These aliases reflect its prevalence in chemical catalogs and research contexts, particularly in medicinal chemistry and organic synthesis.

Molecular Formula and Weight Analysis

The molecular formula C10H11Cl2NO indicates:

  • 10 carbon atoms : 3 in the propane chain, 6 in the benzene ring, 1 in the methylene (-CH2-) linker.
  • 11 hydrogen atoms : Distributed across the alkyl, aryl, and amide groups.
  • 2 chlorine atoms : One on the propane chain (C2) and one on the benzene ring (C4).
  • 1 nitrogen atom : In the amide group.
  • 1 oxygen atom : In the carbonyl (C=O) group.

Molecular weight :
$$
(10 \times 12.01) + (11 \times 1.008) + (2 \times 35.45) + 14.01 + 16.00 = 232.11 \, \text{g/mol}
$$

Component Contribution (g/mol) Percentage Composition
Carbon (C10) 120.10 51.76%
Hydrogen (H11) 11.09 4.78%
Chlorine (Cl2) 70.90 30.56%
Nitrogen (N1) 14.01 6.04%
Oxygen (O1) 16.00 6.90%

Exact mass : 231.0197 Da (calculated using isotopic masses: $$^{12}\text{C} = 12.0000$$, $$^{1}\text{H} = 1.0078$$, $$^{35}\text{Cl} = 34.9689$$, $$^{14}\text{N} = 14.0031$$, $$^{16}\text{O} = 15.9949$$).

Properties

IUPAC Name

2-chloro-N-[(4-chlorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c1-7(11)10(14)13-6-8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIKGEWWJHHSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-chlorophenyl)methyl]propanamide typically involves the reaction of 4-chlorobenzylamine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-chlorophenyl)methyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include substituted derivatives, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

2-chloro-N-[(4-chlorophenyl)methyl]propanamide has been investigated for its potential as a drug candidate. Key areas of research include:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values demonstrate its effectiveness:
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus8 - 32
    Escherichia coli16 - 64
    Bacillus subtilis4 - 16
    Pseudomonas aeruginosa32 - 128
  • Antifungal Activity : Research has also shown efficacy against fungal pathogens such as Candida albicans, suggesting potential applications in treating fungal infections.
  • Histone Deacetylase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression associated with cancer progression. This makes it a candidate for further pharmacological exploration in cancer treatment.

Biological Studies

The compound's interaction with biological macromolecules has been a focal point in research:

  • Mechanism of Action : The chloro group and amide functionality allow for hydrogen bonding and other interactions with proteins, influencing their activity. Understanding these interactions can provide insights into its biological efficacy.
  • Cell Signaling Pathways : Investigations into how this compound affects cellular processes related to inflammation and apoptosis have shown promise, indicating its potential therapeutic roles.

Industrial Applications

In addition to its biological applications, this compound is utilized in the production of specialty chemicals and as a reagent in chemical synthesis. Its role as an intermediate facilitates the development of various organic compounds, including pharmaceuticals and agrochemicals.

Case Study 1: Efficacy Against Multidrug-Resistant Strains

A study demonstrated that this compound retained activity against multidrug-resistant Staphylococcus aureus. In vitro testing showed a reduction in bacterial load by over 90% at concentrations above the MIC.

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties against Candida albicans, where it not only inhibited growth but also induced morphological changes in fungal cells, suggesting mechanisms involving disruption of cellular integrity.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-chlorophenyl)methyl]propanamide involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Aromatic Substitution : The 4-chlorobenzyl group in the target compound differs from direct phenyl attachments (e.g., 4-chlorophenyl or 4-methoxyphenyl). The benzyl spacer may enhance conformational flexibility compared to rigid aryl groups .

Positional Isomerism : Moving the chlorine from the 2- to 3-position on the propanamide chain (as in 3-chloro-N-(4-methoxyphenyl)propanamide) affects steric and electronic interactions, which can impact solubility and metabolic stability .

Physicochemical Properties

Property Target Compound 2-Bromo Analog 3-Chloro-N-(4-methoxyphenyl)propanamide
Molecular Weight 224.08 g/mol 267.53 g/mol 213.66 g/mol
logP ~3.1 (estimated) ~3.5 ~2.8
Hydrogen Bonding N–H···O and C–H···O Similar amide interactions C–H···O and N–H···O networks

The benzyl group in the target compound increases lipophilicity (higher logP) compared to analogs with polar substituents (e.g., 4-methoxyphenyl) .

Biological Activity

2-Chloro-N-[(4-chlorophenyl)methyl]propanamide is a synthetic compound with the molecular formula C₁₁H₁₄ClN₁O. Its unique structural features, including a propanamide backbone and a para-chlorophenyl substituent, position it as a candidate for various biological applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential as a histone deacetylase (HDAC) inhibitor, its interaction with biological macromolecules, and its implications in drug design.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

\text{C}_1_1\text{H}_1_4\text{Cl}\text{N}_1\text{O}

The presence of chlorine atoms and the para-chlorophenyl group enhances its lipophilicity and potential binding interactions with biological targets.

Histone Deacetylase Inhibition

Preliminary studies indicate that this compound exhibits significant inhibitory activity against HDACs. HDACs are crucial in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and gene silencing. Inhibition of HDACs has been linked to therapeutic effects in cancer treatment, as it can reactivate silenced tumor suppressor genes.

Interaction with Biological Macromolecules

The compound's ability to form hydrogen bonds and hydrophobic interactions enhances its binding affinity to various proteins involved in enzymatic pathways. Interaction studies have shown that it can effectively bind to target proteins, making it an interesting subject for further research in drug development.

Synthesis and Activity Assessment

Various synthetic methods for producing this compound have been reported. These methods often involve the reaction of chlorinated phenyl derivatives with propanamide precursors. The resulting compound has been tested for its biological activity across several assays, demonstrating promising results against different cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
HDAC InhibitionVarious cancer cell linesReactivation of tumor suppressor genes
CytotoxicityA375 (melanoma)IC50 < 10 µM
AntimicrobialE. coliMIC values ranging from 0.0048 to 0.0195 mg/mL

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications to the aromatic ring and nitrogen atom significantly influence the biological activity of related compounds. For instance, substituents such as methyl or bromine can alter pharmacokinetic properties and enhance or diminish biological efficacy.

Table 2: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-Chloro-N-(phenyl)propanamidePhenyl group instead of para-chlorophenylDifferent substitution patterns affect activity
N-(4-Chlorophenyl)methylpropanamideLacks chlorine on the nitrogenMay exhibit different biological profiles

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-chloro-N-[(4-chlorophenyl)methyl]propanamide, and how can purity be maximized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, reacting 4-chlorobenzylamine with chloroacetyl chloride in anhydrous dichloromethane under reflux (1–3 hours) yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >90% purity. Key steps include strict moisture control and stoichiometric excess of chloroacetyl chloride (1.2–1.5 eq.) .
  • Data Validation : Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane/EtOAc). Confirm purity via HPLC (C18 column, retention time ~8.2 min) and elemental analysis (C: 52.1%, H: 4.2%, N: 5.6%) .

Q. How should researchers safely handle this compound given its toxicity profile?

  • Safety Protocol :

  • Use PPE: Nitrile gloves, lab coat, and ANSI Z87.1-certified goggles.
  • Conduct reactions in a fume hood to avoid inhalation (vapor pressure: 0.03 mmHg at 25°C).
  • Store in amber glass bottles under nitrogen at 2–8°C to prevent hydrolysis .
    • Waste Disposal : Neutralize with 10% NaOH solution before incineration to minimize environmental release of chlorinated byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • 1H NMR (CDCl3): δ 7.35 (d, J = 8.5 Hz, 2H, Ar-H), 4.45 (s, 2H, CH2), 2.85 (s, 3H, CH3).
  • 13C NMR : 168.5 (C=O), 134.2 (C-Cl), 44.3 (CH2).
  • IR : 1650 cm⁻¹ (amide C=O stretch), 750 cm⁻¹ (C-Cl bend) .
    • Advanced Confirmation : High-resolution mass spectrometry (HRMS) for exact mass (theoretical: 256.0432 [M+H]+) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in polymorphic forms of this compound?

  • Crystallography Workflow :

Grow single crystals via slow evaporation in ethanol/water (9:1).

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

Refine using SHELXL (R1 < 0.05) with anisotropic displacement parameters for non-H atoms .

  • Key Findings : The amide group adopts a planar conformation (torsion angle: 178.5°), stabilizing intermolecular N-H···O=C hydrogen bonds (2.89 Å) .

Q. What strategies address discrepancies in biological activity data across studies?

  • Case Analysis : Conflicting IC50 values (e.g., 12 μM vs. 45 μM in CYP3A4 inhibition assays) may arise from:

  • Solvent effects (DMSO >1% alters enzyme kinetics).
  • Batch purity variations (validate via LC-MS).
  • Assay temperature (25°C vs. 37°C).
    • Resolution : Standardize protocols using USP-grade reagents and include positive controls (e.g., ketoconazole for CYP3A4) .

Q. How do substituent modifications (e.g., halogen position) affect the compound’s hydrogen-bonding network?

  • Computational Approach :

Optimize geometry at B3LYP/6-311+G(d,p).

Analyze Hirshfeld surfaces (CrystalExplorer) to quantify H-bond contributions (e.g., 28% for Cl···H contacts).

  • Experimental Correlation : Replace 4-Cl with 3-Cl on the phenyl ring; observe reduced melting point (Δmp = 15°C) and weakened π-π stacking (d-spacing increase from 3.5 Å to 4.1 Å) .

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